

YL-0919: A Novel Modulator of Neuroplasticity via the BDNF-mTOR Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YL-1-9

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel multimodal serotonergic agent with demonstrated rapid-acting antidepressant, anxiolytic, and pro-cognitive effects in preclinical models. This technical guide synthesizes the current understanding of YL-0919's mechanism of action, focusing on its significant influence on neuroplasticity through the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling pathway. Preclinical evidence indicates that YL-0919 enhances synaptic plasticity in key brain regions, such as the prefrontal cortex (PFC) and hippocampus, by upregulating BDNF and activating the mTOR cascade. This guide provides a comprehensive overview of the experimental data, detailed methodologies from key studies, and a visual representation of the involved signaling pathways to support further research and development of YL-0919 as a potential therapeutic for neuropsychiatric disorders.

Introduction

YL-0919 is a novel psychoactive compound characterized by its unique triple-action mechanism as a selective serotonin (5-HT) reuptake inhibitor, a 5-HT_{1A} receptor partial agonist, and a 5-HT₆ receptor full agonist.^{[1][2]} This profile contributes to its promising therapeutic potential for conditions like post-traumatic stress disorder (PTSD) and major depressive disorder.^{[1][2]} A growing body of evidence highlights the compound's ability to induce neuroplastic changes, which are believed to underlie its therapeutic efficacy.^{[3][4]}

Central to this mechanism is the activation of the BDNF-mTOR signaling pathway, a critical regulator of protein synthesis, synaptic function, and neuronal survival.[5][6]

Effects of YL-0919 on Neuroplasticity and Synaptic Proteins

YL-0919 has been shown to reverse deficits in neuroplasticity and synaptic protein expression in animal models of stress and depression.[1][5] Chronic administration of YL-0919 leads to significant improvements in dendritic complexity and spine density in the pyramidal neurons of the prefrontal cortex.[1][7] These structural changes are accompanied by an increased expression of key synaptic proteins.

Table 1: Effects of YL-0919 on Synaptic Protein and BDNF Expression

Protein/Factor	Brain Region	Animal Model	YL-0919 Dosage	Duration	Outcome	Citation
Synapsin I	Prefrontal Cortex	Inescapable Foot Shock (Mouse)	1.25 & 2.5 mg/kg	Repeated	Reversed decreased expression	[1] [2]
GluA1	Prefrontal Cortex	Inescapable Foot Shock (Mouse)	1.25 & 2.5 mg/kg	Repeated	Reversed decreased expression	[1] [2]
BDNF	Prefrontal Cortex	Inescapable Foot Shock (Mouse)	1.25 & 2.5 mg/kg	Repeated	Reversed decreased expression	[1] [2]
PSD95	Hippocampus	Chronic Unpredictable Stress (Rat)	2.5 mg/kg	5 days	Significantly enhanced expression	[5]
Synapsin I	Hippocampus	Chronic Unpredictable Stress (Rat)	2.5 mg/kg	5 days	Significantly enhanced expression	[5]
BDNF	Hippocampus	Chronic Unpredictable Stress (Rat)	2.5 mg/kg	5 days	Significantly enhanced expression	[5]
BDNF	Medial Prefrontal Cortex	Corticosterone-Exposed (Rat)	2.5 & 5 mg/kg	6 days	Increased expression	[3]
PSD95	Medial Prefrontal Cortex	Corticosterone-Exposed (Rat)	2.5 & 5 mg/kg	6 days	Increased expression	[3]

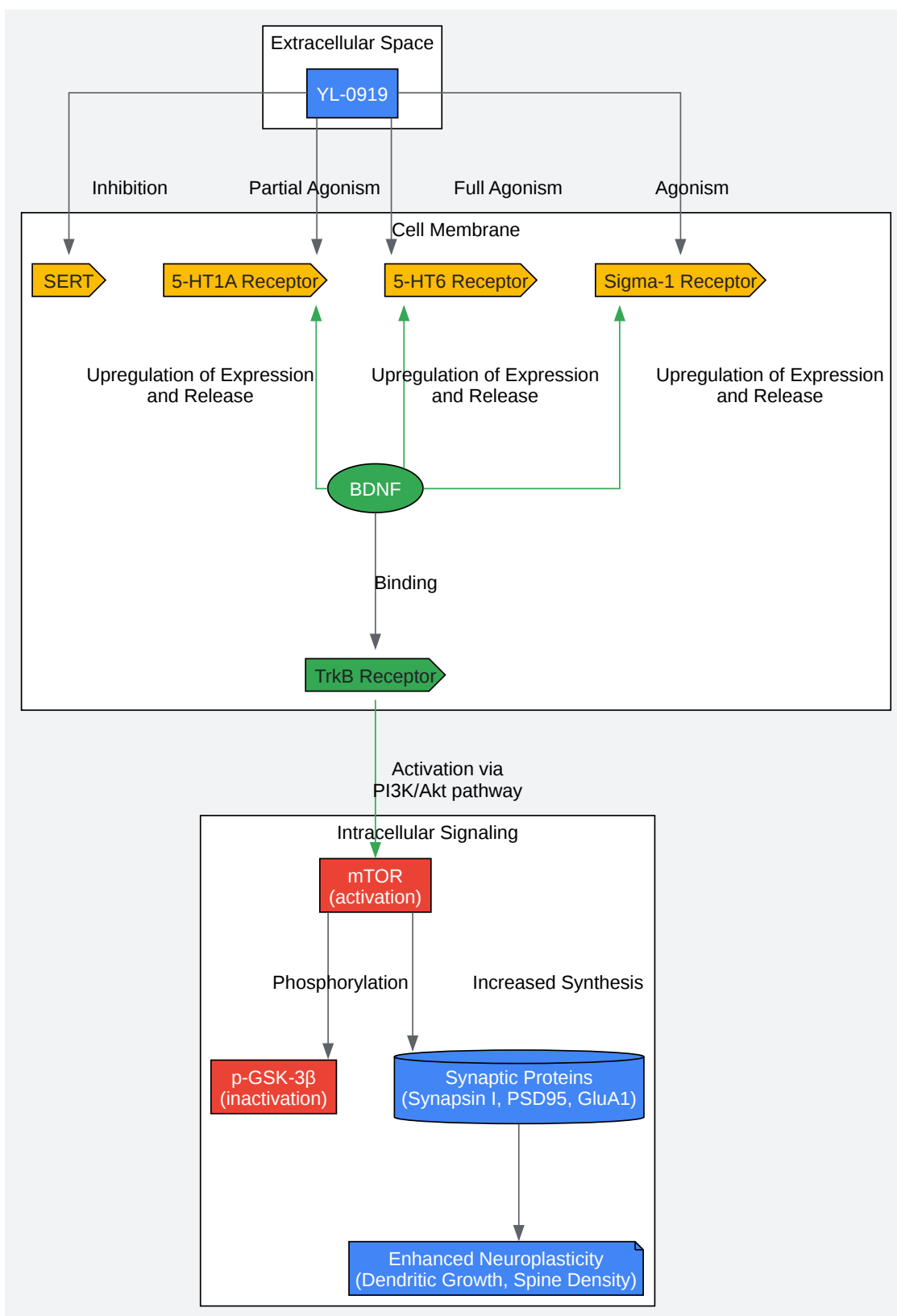
		Exposed (Rat)				
Synapsin I	Medial Prefrontal Cortex	Corticoster				
		one- Exposed (Rat)	2.5 & 5 mg/kg	6 days	Increased expression	[3]

The BDNF-mTOR Signaling Pathway in YL-0919's Mechanism of Action

The neuroplastic effects of YL-0919 are intricately linked to the activation of the BDNF-mTOR signaling pathway.[\[3\]](#)[\[4\]](#) BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[\[8\]](#)[\[9\]](#) Upon binding to its receptor, TrkB, BDNF can initiate downstream signaling cascades, including the PI3K-Akt-mTOR pathway.[\[10\]](#) The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis.[\[6\]](#)[\[11\]](#)

Studies have demonstrated that YL-0919 treatment leads to an increase in the phosphorylation of mTOR (p-mTOR), indicating its activation.[\[5\]](#)[\[11\]](#) Furthermore, the antidepressant-like effects of YL-0919 can be blocked by the administration of rapamycin, a specific mTOR inhibitor, confirming the critical role of this pathway.[\[5\]](#) YL-0919 also increases the phosphorylation of glycogen synthase kinase 3 beta (GSK-3 β), another downstream effector in this pathway that is implicated in learning, memory, and mood regulation.[\[11\]](#)

Below is a diagram illustrating the proposed signaling pathway influenced by YL-0919.



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Caption: Proposed signaling pathway of YL-0919's action on neuroplasticity.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of YL-0919.

Animal Models

- **Chronic Unpredictable Stress (CUS) in Rats:** Male Sprague-Dawley rats are subjected to a series of unpredictable stressors over several weeks to induce depressive-like behaviors.[\[5\]](#)
[\[12\]](#)
- **Inescapable Foot Shock (IFS) in Mice:** Mice are exposed to inescapable electric foot shocks to model PTSD-like behaviors.[\[1\]](#)[\[2\]](#)
- **Corticosterone (CORT)-Exposed Rats:** Rats are administered corticosterone to induce a state of hypercortisolemia, mimicking a physiological consequence of stress.[\[3\]](#)

Drug Administration

YL-0919 is typically dissolved in distilled water and administered via intragastric gavage (i.g.).
[\[1\]](#)[\[2\]](#) Dosages in rodent studies have ranged from 0.625 mg/kg to 5 mg/kg.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[13\]](#) For comparison, other antidepressants such as fluoxetine and sertraline are often used as positive controls.[\[2\]](#)[\[5\]](#)

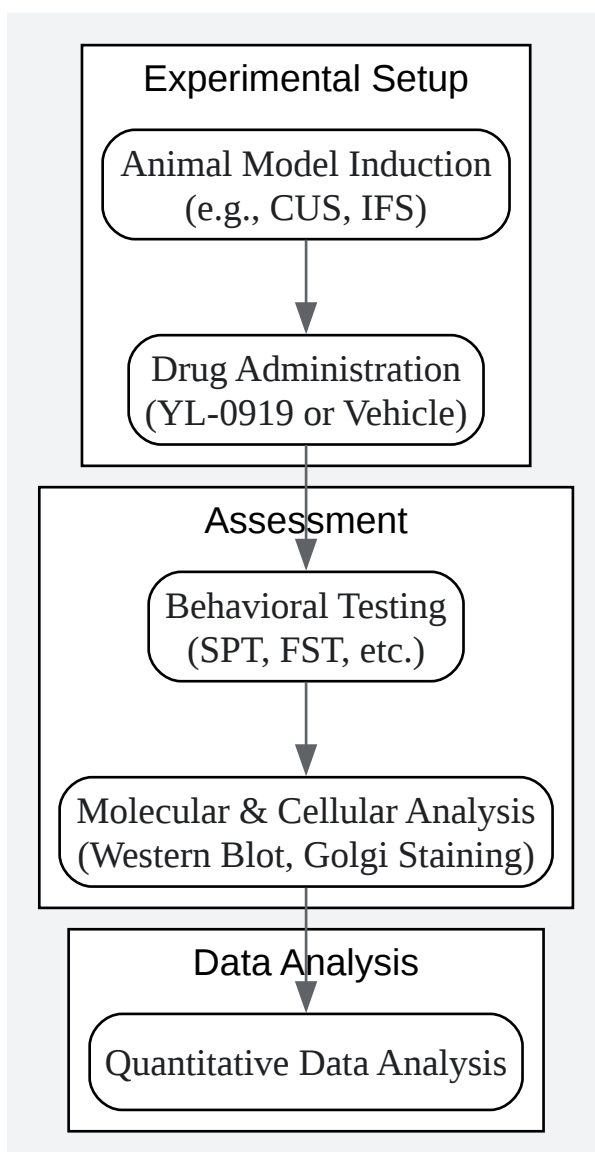
Behavioral Assays

- **Sucrose Preference Test (SPT):** Measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.[\[5\]](#)
- **Forced Swim Test (FST) and Tail Suspension Test (TST):** Assess behavioral despair by measuring the immobility time of rodents in an inescapable situation.[\[4\]](#)[\[5\]](#)
- **Novelty-Suppressed Feeding Test (NSFT):** Measures anxiety-like behavior by assessing the latency to eat in a novel and potentially threatening environment.[\[5\]](#)[\[12\]](#)
- **Contextual Fear Conditioning:** Evaluates fear memory by measuring freezing behavior in an environment previously associated with an aversive stimulus.[\[1\]](#)[\[2\]](#)

Molecular and Cellular Analyses

- Western Blotting: Used to quantify the expression levels of proteins such as BDNF, PSD95, synapsin I, p-mTOR, and p-GSK-3 β in brain tissue homogenates from the PFC and hippocampus.[\[5\]](#)[\[7\]](#)
- Golgi Staining: A histological technique used to visualize the morphology of neurons, allowing for the analysis of dendritic length, branching, and spine density.[\[1\]](#)[\[7\]](#)
- Immunofluorescence: Employed to visualize and quantify the co-localization of proteins, such as NeuN (a marker for mature neurons) and BDNF, in specific brain regions.[\[14\]](#)

The experimental workflow for a typical preclinical study of YL-0919 is depicted below.



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Caption: A generalized experimental workflow for preclinical studies of YL-0919.

Conclusion and Future Directions

The available evidence strongly suggests that YL-0919 promotes neuroplasticity by activating the BDNF-mTOR signaling pathway. This mechanism likely underlies its rapid and robust antidepressant and anxiolytic effects observed in preclinical models. For drug development professionals, these findings position YL-0919 as a promising candidate for the treatment of neuropsychiatric disorders characterized by synaptic deficits and impaired neuroplasticity.

Future research should aim to further elucidate the downstream targets of the mTOR pathway that are modulated by YL-0919. Investigating the specific contributions of the 5-HT_{1A}, 5-HT₆, and sigma-1 receptor agonism to the activation of this pathway will provide a more complete understanding of its multimodal action. Additionally, clinical trials are necessary to translate these promising preclinical findings to human populations.^{[4][15]} The development of biomarkers related to the BDNF-mTOR pathway could also aid in monitoring treatment response and patient stratification in future clinical studies.^[16]

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- To cite this document: BenchChem. [YL-0919: A Novel Modulator of Neuroplasticity via the BDNF-mTOR Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583647#yl-0919-s-influence-on-neuroplasticity-and-the-bdnf-mtor-pathway]

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